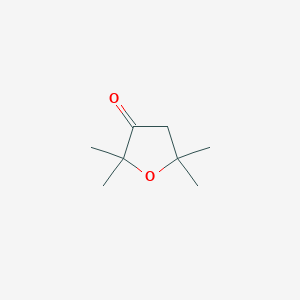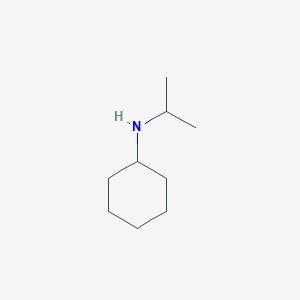![molecular formula C13H11NO2S B058215 5,6-ジヒドロ-4H-ベンゾ[b]チエノ[2,3-d]アゼピン-2-カルボン酸 CAS No. 153894-33-8](/img/structure/B58215.png)
5,6-ジヒドロ-4H-ベンゾ[b]チエノ[2,3-d]アゼピン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid belongs to the benzazepine family, which is known for its varied biological activities. The benzazepine scaffold is a core structure in medicinal chemistry, often associated with therapeutic potential across a wide range of biological targets.
Synthesis Analysis
The synthesis of benzazepine derivatives, including those closely related to 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid, typically involves strategies such as intramolecular Friedel-Crafts alkylation. This method has been developed for the efficient synthesis of benzo[b]pyrimido[5,4-f]azepines, showcasing the versatility in accessing complex benzazepine frameworks from simpler precursors (Acosta et al., 2015).
Molecular Structure Analysis
The molecular structures of benzazepine derivatives reveal significant insights into their conformation and potential interactions. The azepine ring often adopts a boat-type conformation, contributing to the compound's chemical behavior and biological activity. Detailed studies have compared the molecular conformations and supramolecular assemblies of closely related compounds, highlighting the role of hydrogen bonds and π-π stacking interactions in their structural organization (Acosta et al., 2015).
Chemical Reactions and Properties
Benzazepine derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, intramolecular azo coupling and subsequent reactions can lead to the formation of novel heterocyclic skeletons, including those with fluorescent properties. Such reactions underscore the potential of benzazepine derivatives for further functionalization and the development of new materials or bioactive molecules (Galenko et al., 2016).
科学的研究の応用
呼吸器合胞体ウイルス(RSV)感染症の治療
この化合物は、呼吸器合胞体ウイルス(RSV)感染症の治療に有用である . RSVは、1歳未満の乳児における細気管支炎および肺炎の一般的な原因である . この化合物は、特にウイルスA株およびB株によって引き起こされるRSV感染症および関連疾患を治療または予防することを目的としている .
RSV感染に関連する疾患の予防
RSV感染症の治療に加えて、この化合物はRSV感染症に関連する疾患の予防にも有用である . これにより、RSV感染症に関連する入院および関連する医療費を削減できる可能性がある .
医薬品製剤における使用
この化合物は、その治療特性を考えると、医薬品製剤に使用できる可能性がある。 たとえば、ラクトース、グルコース、またはマンニトールなどの局所的に許容される希釈剤と組み合わせることができる .
抗癌研究における潜在的な使用
この特定の用途に関する情報はあまりないが、5,6-ジヒドロ-4H-ピロロ[3,2,1-ij]キノリン-2-オンおよびチアゾールの断片を組み合わせた類似の化合物は、Xa因子およびXIaの選択的および二重阻害剤として作用することが示されている . これは、抗癌研究における潜在的な用途を示唆している。
薬物合成における中間体としての使用
この化合物は、RSV RNAポリメラーゼの阻害剤であるベンゾチエノアゼピン化合物の調製における中間体として使用される . これは、新しい抗ウイルス薬の開発における貴重な成分である .
作用機序
Target of Action
The primary target of the compound 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is the Respiratory Syncytial Virus (RSV) . RSV is a pneumovirus of the paramyxovirus family and is the most common cause of bronchiolitis and pneumonia in infants under one year of age .
Mode of Action
The compound acts as an inhibitor of the RSV RNA polymerase . By inhibiting this enzyme, the compound prevents the virus from replicating its RNA, thereby halting the spread of the virus within the host.
Biochemical Pathways
It is known that the compound interferes with the viral replication process by inhibiting the rsv rna polymerase . This disruption of the viral life cycle prevents the virus from spreading and causing further damage to the host’s respiratory system.
Pharmacokinetics
The compound is described as an intermediate used to prepare benzothienoazepine compounds , suggesting that it may undergo further reactions to form active compounds.
Result of Action
The primary result of the compound’s action is the prevention of RSV infection and associated diseases . By inhibiting the RSV RNA polymerase, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection.
将来の方向性
The compound 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid has been found to be useful in the treatment of respiratory syncytial virus (RSV) infection and for the prevention of disease associated with RSV infection . This suggests that future research could focus on further exploring its potential therapeutic applications, particularly in the treatment and prevention of RSV infections.
特性
IUPAC Name |
5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJYGABQLZJUSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566069 |
Source


|
| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153894-33-8 |
Source


|
| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




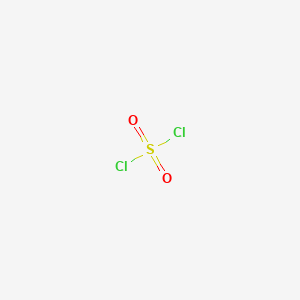


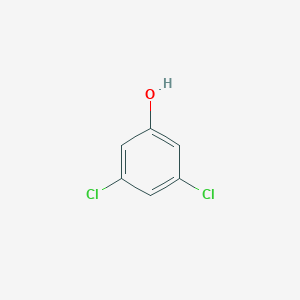

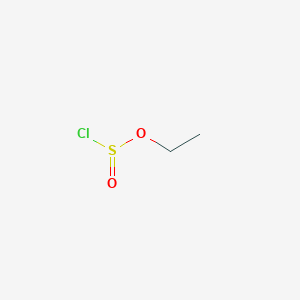

![2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol](/img/structure/B58167.png)
